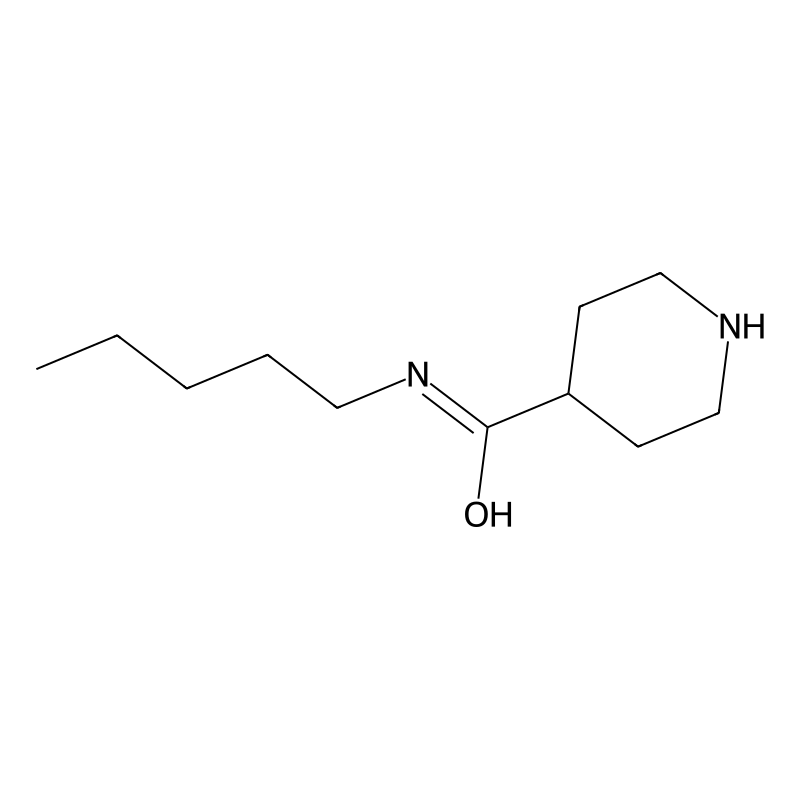

N-pentylpiperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Proteomics Research

Drug Design

Pharmacological Applications

Piperidine derivatives have a wide range of pharmacological applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Organic Chemistry

In organic chemistry, piperidine derivatives are important synthetic fragments . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Medicinal Chemistry

Piperidine derivatives are pivotal in medicinal chemistry . They are found in many active pharmaceuticals and natural products, playing important roles in human body and having great biological qualities .

Synthetic Chemistry

Piperidine derivatives, including “N-pentylpiperidine-4-carboxamide”, can be synthesized from the ring-opening polymerization of N-carboxyanhydrides . The secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications .

Biochemical Research

“N-pentylpiperidine-4-carboxamide” is a biochemical used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the analysis of protein structure, function, and interactions .

Chemical Synthesis

“N-pentylpiperidine-4-carboxamide” could potentially be used in chemical synthesis . Piperidine derivatives are often used as building blocks in the synthesis of complex organic molecules .

Material Science

Piperidine derivatives, including “N-pentylpiperidine-4-carboxamide”, could potentially be used in material science for the development of new materials with unique properties .

Environmental Science

Piperidine derivatives could potentially be used in environmental science, for example, in the study of their environmental fate and transport, or their effects on ecosystems .

Agricultural Science

Piperidine derivatives could potentially be used in agricultural science, for example, in the development of new pesticides or growth regulators .

Food Science

Piperidine derivatives could potentially be used in food science, for example, in the development of new food additives or preservatives .

N-pentylpiperidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a pentyl group and a carboxamide functional group. This compound is part of the broader class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for N-pentylpiperidine-4-carboxamide is , and it has a molecular weight of approximately 183.28 g/mol.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the amide into amines or alcohols, often employing lithium aluminum hydride as a reducing agent.

- Substitution: Nucleophilic substitution reactions may occur, allowing for modifications at the piperidine nitrogen or the carbon adjacent to the carboxamide group.

These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds.

N-pentylpiperidine-4-carboxamide exhibits significant biological activity, particularly in pharmacology. Research indicates that piperidine derivatives often interact with various receptors in the central nervous system, potentially leading to effects such as analgesia, sedation, or anxiolysis. The specific biological targets and mechanisms of action for N-pentylpiperidine-4-carboxamide are under investigation but may include modulation of neurotransmitter systems such as dopamine and serotonin pathways.

The synthesis of N-pentylpiperidine-4-carboxamide typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors, often starting from amino alcohols or similar compounds.

- Introduction of the Pentyl Group: A pentyl halide can be reacted with the piperidine derivative through nucleophilic substitution to introduce the pentyl chain.

- Carboxamide Formation: The final step involves converting a suitable intermediate into the carboxamide by reacting it with an appropriate amine source.

Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and purity during synthesis.

N-pentylpiperidine-4-carboxamide has various applications in scientific research and industry:

- Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals targeting central nervous system disorders.

- Organic Synthesis: The compound is utilized in organic synthesis as an intermediate for creating more complex molecules.

- Material Science: Potential applications in developing new materials due to its unique chemical properties.

Studies on N-pentylpiperidine-4-carboxamide's interactions with biological macromolecules are vital for understanding its pharmacological potential. These studies often involve:

- Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.

- Functional Studies: Assessing the biological effects resulting from these interactions, including changes in cellular signaling pathways.

Understanding these interactions can lead to insights into its therapeutic potential and safety profile.

N-pentylpiperidine-4-carboxamide shares structural similarities with several other compounds, particularly within the piperidine class. Here are some notable similar compounds:

- N-Methylpiperidine-4-carboxamide

- Exhibits similar chemical properties but differs in the substituent on the nitrogen atom.

- N-Ethylpiperidine-4-carboxamide

- Similar structure with an ethyl group instead of a pentyl group; may exhibit different biological activities due to steric differences.

- 1-(2-Pyridinyl)piperidin-4-one

- A piperidine derivative that includes a pyridinyl substituent; often studied for its neuroactive properties.

Uniqueness

N-pentylpiperidine-4-carboxamide's uniqueness lies in its specific substitution pattern that combines both a pentyl chain and a carboxamide group on the piperidine ring. This configuration imparts distinct chemical reactivity and biological properties compared to other piperidine derivatives, making it a valuable compound for further research in medicinal chemistry and pharmacology.